

Technical Support Center: Investigating Potential Off-target Effects of ML145

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Compound of Interest

Compound Name: ML 145

Cat. No.: B15602883

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating the potential off-target effects of ML145.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of ML145?

A1: The primary and well-established molecular target of ML145 is the human G protein-coupled receptor 35 (GPR35).^{[1][2][3]} ML145 acts as a potent and selective antagonist of GPR35.^{[2][3][4]}

Q2: Is ML145 an inhibitor of the Cdc42 GTPase?

A2: There is some confusion in the scientific literature regarding the activity of ML145. However, the consensus is that ML145 is a selective GPR35 antagonist and is distinct from ML141, which is an inhibitor of the Cdc42 GTPase.^[1] These are separate molecules with different chemical structures and primary biological targets. To avoid ambiguity in experimental design and interpretation, it is crucial to source ML145 from a reputable supplier and confirm its identity.

Q3: What is the known selectivity profile of ML145?

A3: ML145 exhibits high selectivity for human GPR35 over the closely related G protein-coupled receptor GPR55, with over 1000-fold greater selectivity.^[1] The IC₅₀ for GPR55 is reported to be 21.7 μ M, compared to approximately 20.1 nM for GPR35.^[1]

Q4: Is ML145 active against rodent GPR35?

A4: No, ML145 demonstrates significant species specificity. It has high potency for human GPR35 but shows little to no activity at the rodent orthologs.^[1] This is a critical consideration for the design of in vivo studies, as rodent models may not be suitable for evaluating the on-target effects of ML145.

Q5: What are the known downstream signaling pathways of GPR35 that are inhibited by ML145?

A5: GPR35 activation by an agonist can initiate several downstream signaling cascades. As a competitive antagonist, ML145 blocks these pathways. The primary signaling pathways include G protein-dependent pathways (coupling to G α i/o and G α 12/13) and a G protein-independent pathway involving β -arrestin recruitment.^[1] Inhibition of these pathways by ML145 can affect downstream effectors such as ERK1/2.^[4]

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during in vitro experiments with ML145.

Problem	Possible Cause	Suggested Solution
No or low antagonist activity observed in an in vitro GPR35 assay.	Species Mismatch: The assay is being performed with rodent cells or receptors.	ML145 is not active against rodent GPR35. Ensure the assay utilizes human GPR35 or cell lines endogenously expressing the human receptor. [1]
Compound Insolubility: ML145 may have precipitated out of the aqueous assay buffer.	Prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into the final aqueous assay medium. Ensure the final DMSO concentration is low (typically $\leq 0.5\%$) and consistent across all conditions, including vehicle controls. [1]	
Compound Degradation: ML145 may be unstable in solution.	It is recommended to prepare fresh solutions of ML145 for each experiment. If using a stock solution, aliquot and store at -20°C or -80°C and avoid repeated freeze-thaw cycles. [1]	
Incorrect Assay Conditions: The agonist concentration used to stimulate the receptor may be too high.	Perform an agonist dose-response curve to determine the EC80 concentration. Use this concentration for antagonist inhibition assays to ensure a sufficient window for observing a rightward shift in the agonist dose-response curve. [1]	

High background signal in the assay.	Non-specific Binding: ML145 may be binding to other components in the assay, such as the plate or other proteins.	Include appropriate controls, such as cells not expressing GPR35, to assess non-specific effects. Consider adding a small amount of a non-ionic surfactant like Pluronic F-68 (0.01-0.1%) to the assay buffer to reduce non-specific binding. [1]
Cell Health Issues: Unhealthy or stressed cells can lead to a high background signal.	Ensure cells are in the logarithmic growth phase and have high viability. Optimize cell seeding density and culture conditions.	
Inconsistent results between experiments.	Variability in Reagent Preparation: Inconsistent preparation of ML145 solutions or other reagents.	Prepare larger batches of reagents where possible and aliquot for single use to ensure consistency. Always prepare fresh dilutions of ML145 for each experiment.
Cell Passage Number: High passage numbers can lead to phenotypic drift and altered receptor expression levels.	Use cells with a consistent and low passage number for all experiments.	

Quantitative Data Summary

The following table summarizes the available quantitative data for ML145.

Parameter	Value	Assay	Species
IC50	20.1 nM	β -arrestin recruitment	Human
Selectivity vs. GPR55	>1000-fold	Not specified	Human
IC50 (GPR55)	21.7 μ M	Not specified	Human

Experimental Protocols

Off-Target Screening Protocol (General Approach)

While specific off-target screening data for ML145 is not publicly available, a general approach to assess its selectivity is to use commercially available screening panels.

Objective: To identify potential off-target interactions of ML145 by screening it against a broad range of kinases and other GPCRs.

Methodology:

- **Compound Preparation:** Prepare a high-concentration stock solution of ML145 (e.g., 10 mM) in 100% DMSO.
- **Panel Selection:**
 - **Kinase Panel Screening** (e.g., KinaseProfiler™): Submit the compound for screening against a panel of several hundred kinases at a standard concentration (e.g., 10 μM). The percentage of inhibition of kinase activity will be determined. Request follow-up IC50 determination for any "hits" (typically >50% inhibition).[\[1\]](#)
 - **GPCR Panel Screening** (e.g., SafetyScreen44™ Panel): Screen ML145 at a fixed concentration (e.g., 10 μM) against a panel of GPCRs, ion channels, and transporters. The percentage of displacement of a specific radioligand is measured. Significant activity is generally considered to be >50% inhibition of binding.[\[1\]](#)
- **Data Analysis:** Compile the percentage inhibition data for all targets. For targets with significant inhibition, determine the IC50 values. This will provide a comprehensive off-target profile for ML145.

β-Arrestin Recruitment Assay

This cell-based assay is a primary method for quantifying the antagonist activity of ML145 at the GPR35 receptor.

Objective: To determine the IC50 of ML145 for the inhibition of agonist-induced β-arrestin-2 recruitment to human GPR35.

Methodology:

- **Cell Culture and Transfection:** Use a cell line, such as HEK293, that stably expresses a β -arrestin reporter system (e.g., PathHunter™ β -arrestin cells). Transiently or stably transfect these cells with a vector expressing human GPR35.
- **Assay Preparation:**
 - Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.
 - Prepare serial dilutions of ML145 and a known GPR35 agonist (e.g., Zaprinast).
- **Antagonist Treatment:** Pre-incubate the cells with varying concentrations of ML145 for a defined period (e.g., 30 minutes) at 37°C.
- **Agonist Stimulation:** Add the GPR35 agonist at its EC80 concentration to all wells (except for the negative control) and incubate for a specified time (e.g., 60-90 minutes) at 37°C.
- **Detection:** Add the detection reagent (e.g., chemiluminescent substrate) and measure the signal using a luminometer.
- **Data Analysis:** Plot the percentage of inhibition against the logarithm of the ML145 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

ERK1/2 Phosphorylation Assay

This assay measures the ability of ML145 to inhibit a downstream signaling event following GPR35 activation.

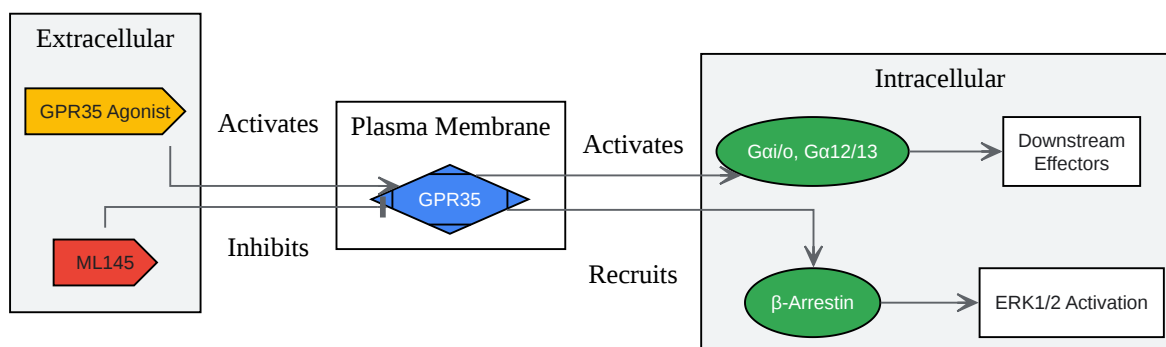
Objective: To determine the effect of ML145 on agonist-induced phosphorylation of ERK1/2.

Methodology:

- **Cell Culture:** Plate cells expressing human GPR35 in a multi-well plate and grow to a suitable confluency.

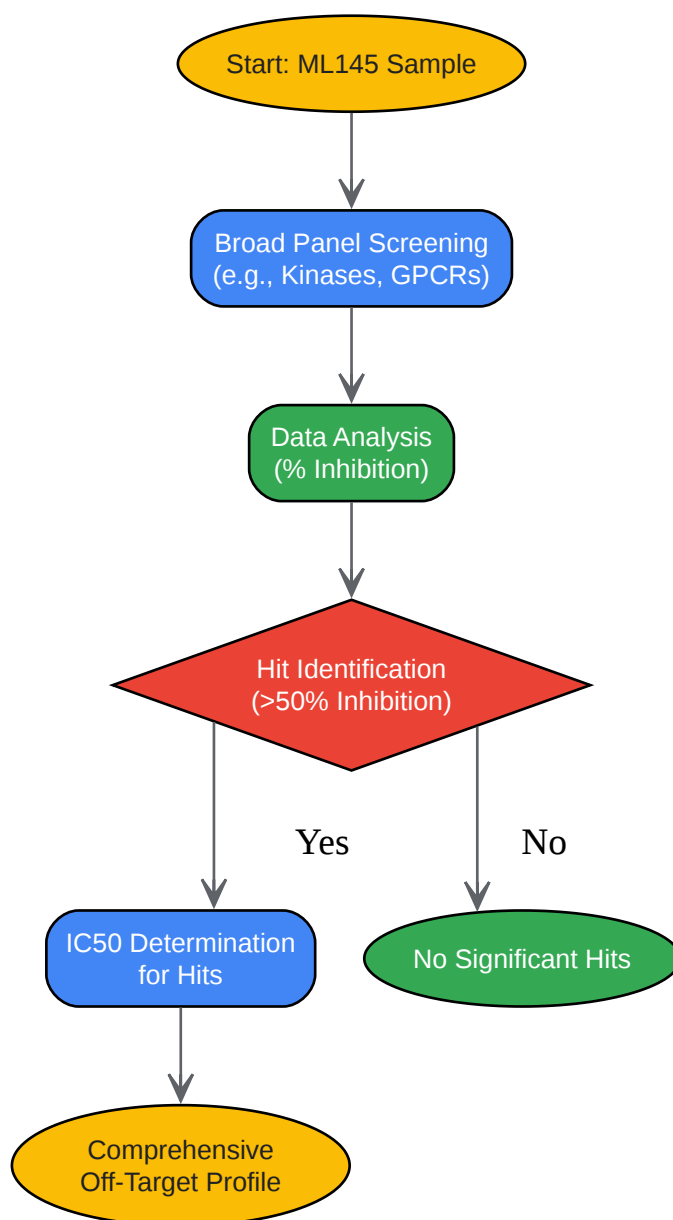
- **Serum Starvation:** To reduce basal ERK1/2 phosphorylation, serum-starve the cells for 4-6 hours prior to the experiment.
- **Antagonist Treatment:** Pre-incubate the cells with varying concentrations of ML145 for 1-2 hours.
- **Agonist Stimulation:** Stimulate the cells with a GPR35 agonist at its EC80 concentration for a pre-determined optimal time (typically 5-15 minutes).
- **Cell Lysis:** Wash the cells with ice-cold PBS and lyse them in a suitable buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of each lysate.
- **Western Blotting:**
 - Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
 - Probe the membrane with primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
 - Incubate with a corresponding HRP-conjugated secondary antibody.
 - Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- **Data Analysis:** Quantify the band intensities for p-ERK1/2 and total ERK1/2. Normalize the p-ERK1/2 signal to the total ERK1/2 signal to determine the relative level of ERK1/2 phosphorylation.

Visualizations



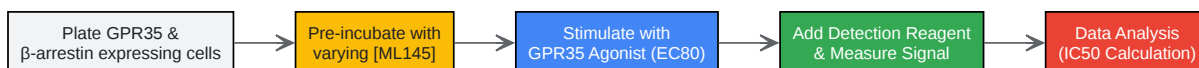
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Caption: GPR35 signaling pathway and the inhibitory action of ML145.



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Caption: Experimental workflow for identifying potential off-target effects.



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Caption: Experimental workflow for the β -arrestin recruitment assay.

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Phone: (601) 213-4426

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